molecular formula C6H7BrN6 B2650798 8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine CAS No. 2168867-17-0

8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine

Cat. No. B2650798
CAS RN: 2168867-17-0
M. Wt: 243.068
InChI Key: RDBACIMOBVNLTQ-UHFFFAOYSA-N
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Description

“8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine” is a chemical compound with the molecular weight of 243.07 . The IUPAC name for this compound is the same as the common name . The InChI code for this compound is 1S/C6H7BrN6/c1-2-3 (7)4-10-5 (8)11-6 (9)13 (4)12-2/h1H3, (H4,8,9,10,11) .


Molecular Structure Analysis

The molecular structure of “8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine” is characterized by the presence of a pyrazolo[1,5-a][1,3,5]triazine ring system, which is substituted at the 8-position with a bromine atom and at the 7-position with a methyl group .

Scientific Research Applications

Synthetic Methodologies and Structural Analysis Researchers have developed synthetic methodologies and analyzed the structural properties of compounds related to 8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine. For example, Ivanov and Koltun (2021) investigated the single crystal structures of various bromo- and dibromo-tert-butylpyrazolo[5,1-c][1,2,4]triazines, revealing insights into molecular packing, bond lengths, angles, and non-valence interactions, which are crucial for understanding the reactivity and potential applications of these compounds in scientific research (Ivanov & Koltun, 2021).

Derivative Synthesis and Characterization Further studies have focused on synthesizing derivatives of pyrazolo[1,5-a][1,3,5]triazines and exploring their properties. Mironovich and Kostina (2012) isolated derivatives by reacting them with various reagents, and their structures were confirmed using a combination of elemental analysis, IR, NMR, and mass spectrometry (Mironovich & Kostina, 2012). This research contributes to the development of novel compounds with potential applications in various scientific fields.

Chemical Reactivity and Applications The reactivity of these compounds towards different reagents and conditions has been explored to synthesize novel structures with potential scientific applications. For instance, Tang et al. (2014) discussed the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines and their transformation into various analogues through reactions like Dimroth rearrangement, showcasing the versatility of these compounds for further chemical modifications (Tang, Wang, Li, & Wang, 2014).

Potential Biological Activities Although specific studies directly related to 8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine are limited, related research indicates that derivatives of pyrazolo[1,5-a][1,3,5]triazines may possess interesting biological activities. For example, Gomha et al. (2012) synthesized new heterocycles derived from related compounds, which showed potent antifungal activities, suggesting potential applications in pharmaceutical research (Gomha & Abdel‐Aziz, 2012).

properties

IUPAC Name

8-bromo-7-methylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN6/c1-2-3(7)4-10-5(8)11-6(9)13(4)12-2/h1H3,(H4,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBACIMOBVNLTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1Br)N=C(N=C2N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine

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